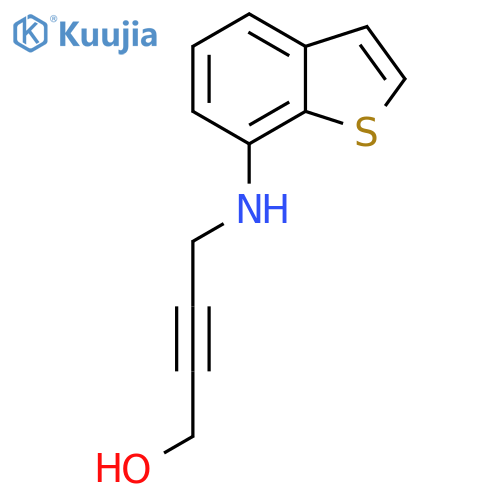Cas no 2167645-99-8 (4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

2167645-99-8 structure
商品名:4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol
4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol
- 4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol
- 2167645-99-8
- EN300-1273562
-
- インチ: 1S/C12H11NOS/c14-8-2-1-7-13-11-5-3-4-10-6-9-15-12(10)11/h3-6,9,13-14H,7-8H2
- InChIKey: SQHOUJKAAGRJAJ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=CC=CC(=C12)NCC#CCO
計算された属性
- せいみつぶんしりょう: 217.05613515g/mol
- どういたいしつりょう: 217.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273562-5.0g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 5g |
$5470.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-0.1g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 0.1g |
$1660.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-1.0g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 1g |
$1887.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-0.05g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 0.05g |
$1584.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-0.5g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 0.5g |
$1811.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-500mg |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 500mg |
$1152.0 | 2023-10-02 | ||
| Enamine | EN300-1273562-250mg |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 250mg |
$1104.0 | 2023-10-02 | ||
| Enamine | EN300-1273562-0.25g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 0.25g |
$1735.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-2.5g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 2.5g |
$3696.0 | 2023-06-08 | ||
| Enamine | EN300-1273562-10.0g |
4-[(1-benzothiophen-7-yl)amino]but-2-yn-1-ol |
2167645-99-8 | 10g |
$8110.0 | 2023-06-08 |
4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
2167645-99-8 (4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
